2-(4-methylphenoxy)-N-(4-propan-2-yloxyphenyl)acetamide
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Overview
Description
2-(4-methylphenoxy)-N-(4-propan-2-yloxyphenyl)acetamide is an organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenoxy)-N-(4-propan-2-yloxyphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylphenol and 4-propan-2-yloxyaniline.
Formation of Intermediate: 4-methylphenol is reacted with chloroacetyl chloride to form 2-(4-methylphenoxy)acetyl chloride.
Amidation Reaction: The intermediate is then reacted with 4-propan-2-yloxyaniline in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenoxy)-N-(4-propan-2-yloxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy and propan-2-yloxy groups can be oxidized under strong oxidizing conditions.
Reduction: The acetamide group can be reduced to an amine under reducing conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary or secondary amines.
Substitution: Products may include halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: As a potential ligand for studying protein interactions.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a specialty chemical.
Mechanism of Action
The mechanism by which 2-(4-methylphenoxy)-N-(4-propan-2-yloxyphenyl)acetamide exerts its effects would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylphenoxy)acetamide: Lacks the propan-2-yloxy group.
N-(4-propan-2-yloxyphenyl)acetamide: Lacks the 4-methylphenoxy group.
Uniqueness
2-(4-methylphenoxy)-N-(4-propan-2-yloxyphenyl)acetamide is unique due to the presence of both the 4-methylphenoxy and propan-2-yloxy groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(4-methylphenoxy)-N-(4-propan-2-yloxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-13(2)22-17-10-6-15(7-11-17)19-18(20)12-21-16-8-4-14(3)5-9-16/h4-11,13H,12H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQTVICDHRXILY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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